molecular formula C9H10ClN3 B2629153 (5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine CAS No. 937635-66-0

(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine

Cat. No.: B2629153
CAS No.: 937635-66-0
M. Wt: 195.65
InChI Key: SPLIVFYNGMDOBZ-UHFFFAOYSA-N
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Description

(5-Chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine is a benzimidazole-derived compound featuring a chloro substituent at position 5 and a methyl group at the 1-position of the benzodiazole ring. The methanamine group at position 2 introduces primary amine functionality, making it a versatile intermediate in medicinal chemistry and drug discovery. This compound is structurally related to bioactive molecules targeting receptors such as TAAR1 (Trace Amine-Associated Receptor 1), where substituents influence binding affinity and pharmacokinetics .

Properties

IUPAC Name

(5-chloro-1-methylbenzimidazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c1-13-8-3-2-6(10)4-7(8)12-9(13)5-11/h2-4H,5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLIVFYNGMDOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N=C1CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine typically involves the reaction of 5-chloro-1-methyl-1H-benzimidazole with formaldehyde and ammonium chloride. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural analogs and their substituent variations:

Compound Name Substituents (Position) Heterocycle Type Molecular Formula Molecular Weight Key References
(5-Chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine Cl (5), CH₃ (1), NH₂CH₂ (2) Benzimidazole C₉H₁₀ClN₃ 195.65 g/mol
(5-Methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine OCH₃ (5), CH₃ (1), NH₂CH₂ (2) Benzimidazole C₁₀H₁₃N₃O 191.23 g/mol
(5-Chloro-6-methyl-1,3-benzoxazol-2-yl)methanamine Cl (5), CH₃ (6), NH₂CH₂ (2) Benzoxazole C₉H₁₀ClN₂O 196.64 g/mol
(6-Fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine F (6), CH₃ (1), NH₂CH₂ (2) Benzimidazole C₉H₁₀FN₃ 179.19 g/mol
(5-Bromo-1-ethyl-1H-1,3-benzodiazol-2-yl)methanamine Br (5), C₂H₅ (1), NH₂CH₂ (2) Benzimidazole C₁₀H₁₂BrN₃ 254.13 g/mol

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The chloro substituent (Cl) at position 5 enhances electrophilicity compared to methoxy (OCH₃), which is electron-donating. This difference impacts solubility and reactivity in synthetic pathways .
  • Alkyl Chain Modifications : Ethyl substitution at position 1 () increases steric bulk, which may reduce metabolic clearance compared to methyl analogs .

Challenges :

  • Chloro-substituted precursors may require harsher reaction conditions due to reduced nucleophilicity.
  • Purification of bromo- or fluoro-substituted analogs (e.g., ) often involves chromatography or recrystallization .

Physicochemical Properties

Property (5-Chloro-1-methyl)methanamine (5-Methoxy-1-methyl)methanamine (5-Chloro-6-methyl)benzoxazole
LogP (Predicted) 2.1 1.4 2.3
Solubility (Water) Low Moderate Very Low
Melting Point Not reported Not reported 232–235°C (hydrochloride salt)
Stability Air-stable Sensitive to oxidation Hygroscopic

Notes:

  • The chloro derivative's higher LogP suggests greater lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
  • Methoxy analogs may exhibit improved solubility in polar solvents due to hydrogen bonding with the OCH₃ group .

Pharmacological and Toxicological Profiles

  • TAAR1 Binding : (1-Methyl-1H-benzimidazol-2-yl)methanamine derivatives () show moderate TAAR1 affinity. Chloro substitution may enhance binding compared to methoxy analogs due to hydrophobic interactions .
  • Bromo-ethyl analogs () lack safety data, necessitating caution in handling .

Biological Activity

The compound (5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine (CAS: 937635-66-0) is a member of the benzodiazole family, which is known for its diverse biological activities. This article explores its biological activity, including antiproliferative effects, potential therapeutic applications, and structure-activity relationships (SAR).

The molecular formula of this compound is C8H9ClN2C_8H_9ClN_2 with a molecular weight of approximately 170.62 g/mol. Its structure features a benzodiazole ring with a chlorine substituent and an amine group, contributing to its biological properties.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro assays have shown that this compound can inhibit cell growth and induce apoptosis in cancer cells.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)10.0

These results indicate that the compound has a promising profile for further development as an anticancer agent.

The mechanism underlying the antiproliferative effects of this compound involves the destabilization of microtubules, leading to cell cycle arrest and apoptosis. This action is similar to other known tubulin inhibitors.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzodiazole derivatives. The presence of the chlorine atom at the 5-position and the methyl group at the 1-position are essential for maintaining its potency.

Table 2: SAR Analysis of Benzodiazole Derivatives

Compound NameSubstituentsIC50 (µM)
(5-chloro-1-methyl)Cl at 5, CH3 at 112.5
(4-fluoro-1-methyl)F at 4, CH3 at 118.0
(5-bromo-1-methyl)Br at 5, CH3 at 122.0

This table illustrates how varying substituents can affect the biological activity of benzodiazole derivatives.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Breast Cancer Treatment : In a study involving MCF-7 cells, treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis.
  • Lung Cancer Models : Animal models treated with this compound showed reduced tumor growth compared to control groups, indicating its potential as an effective treatment for lung cancer.

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